molecular formula C11H15NO3 B13512920 Ethyl 2-(2-(aminomethyl)phenoxy)acetate

Ethyl 2-(2-(aminomethyl)phenoxy)acetate

Cat. No.: B13512920
M. Wt: 209.24 g/mol
InChI Key: LFHYDPHGMHTGSX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(aminomethyl)phenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(aminomethyl)phenoxy)acetate can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(aminomethyl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(2-(aminomethyl)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(aminomethyl)phenoxy)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(bromomethyl)phenoxy)acetate
  • Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate
  • Ethyl 2-(2-(methoxymethyl)phenoxy)acetate

Uniqueness

Ethyl 2-(2-(aminomethyl)phenoxy)acetate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-[2-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,7-8,12H2,1H3

InChI Key

LFHYDPHGMHTGSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1CN

Origin of Product

United States

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